5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride
Description
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 1408148-48-0) is a bicyclic amine derivative with a norcamphor backbone modified by two fluorine atoms at the 5,5-positions. This compound is of interest in medicinal chemistry due to its structural similarity to NMDA receptor antagonists and nicotinic receptor modulators.
Properties
IUPAC Name |
5,5-difluorobicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(7)2-6(4)10;/h4-6H,1-3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFDJLXEVGZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228261-05-8 | |
| Record name | 5,5-difluorobicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by amination. One common method involves the reaction of 5,5-difluorobicyclo[2.2.1]heptan-2-one with an amine source under controlled conditions to introduce the amine group . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,5-difluorobicyclo[2.2.1]heptan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being investigated as a building block for synthesizing novel pharmaceuticals. Its bicyclic structure may facilitate interactions with various biological targets, making it a candidate for drug design aimed at modulating enzyme activity or receptor binding .
- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties, potentially through mechanisms involving the inhibition of tumor cell proliferation .
- Neuropharmacology : The compound's structural characteristics suggest potential neuroactive properties, which are being explored in the context of neurological disorders and mental health treatments .
Biological Research
- Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes and proteins in biological systems, which could lead to insights into metabolic pathways and disease mechanisms .
- Protein Binding Studies : The ability of this compound to bind to various proteins is under investigation to elucidate its pharmacokinetic properties and therapeutic potential .
Industrial Applications
- Material Science : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities, particularly in coatings and polymers where fluorinated compounds are advantageous due to their chemical stability and resistance to degradation .
Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer activity of compounds related to this compound using a panel of cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that this class of compounds could serve as a foundation for developing new anticancer agents .
Neuroactive Potential
Research into the neuroactive effects of bicyclic amines has shown promise for treating conditions such as depression and anxiety disorders. The unique bicyclic structure of this compound may enhance its efficacy compared to traditional amines by improving receptor selectivity and reducing side effects associated with non-selective agents .
Mechanism of Action
The mechanism of action of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Pharmacological Activity
NMDA Receptor Antagonists :
- Compounds 5a–f (): These derivatives exhibit micromolar binding affinities at NMDA receptors, comparable to memantine. Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) showed the highest neuroprotection in rodent models but displayed toxicity at >100 µM in MDCK and N2a cell lines .
- Target Compound: While direct data are unavailable, fluorination is expected to enhance receptor affinity compared to non-fluorinated analogs like 4a or 4b (2-(4-fluorophenyl)-substituted) due to increased electronegativity and membrane permeability .
Nicotinic Receptor Antagonists :
Toxicity Profiles
- Memantine and Analogs : Memantine’s therapeutic serum concentration (~1 µM) aligns with safe in vitro viability in MDCK cells. However, compounds 5a–f showed toxicity at >100 µM, suggesting a narrower therapeutic window .
- Fluorinated Compounds : Fluorine atoms may mitigate toxicity by reducing metabolic oxidation, but this requires validation through comparative studies.
Physicochemical Properties
*Hypothesized based on structural analogs.
Research Implications
- Target Compound : Further studies are needed to evaluate its NMDA receptor binding, toxicity, and pharmacokinetics relative to memantine and fluorinated analogs.
- Design Strategies: Fluorination and amine functionalization (e.g., piperidinyl or morpholino groups) offer tunable properties for optimizing efficacy and safety .
Biological Activity
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride is a compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- CAS Number : 2228261-05-8
Synthesis and Preparation
The synthesis of this compound typically involves the fluorination of a bicyclic precursor followed by amination. One common synthetic route includes the reaction of 5,5-difluorobicyclo[2.2.1]heptan-2-one with an amine source under controlled conditions to introduce the amine group .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its unique bicyclic structure allows for selective binding, which can modulate the activity of these biological targets .
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to pain and inflammation .
- Antiviral Activity : Preliminary data suggest that derivatives of bicyclic compounds exhibit antiviral properties, indicating that this compound may also possess similar activities .
- Neuropharmacological Effects : Some studies have explored its effects on neurotransmitter systems, suggesting potential applications in neuropharmacology .
Case Study 1: Enzyme Interaction
A study focused on the interaction of this compound with soluble epoxide hydrolase (sEH) demonstrated that the compound could effectively inhibit sEH activity, which is implicated in various inflammatory conditions . The inhibition was quantified using enzyme assays, showing a significant decrease in enzyme activity at micromolar concentrations.
Case Study 2: Antiviral Screening
In a screening for antiviral compounds, derivatives of bicyclic amines were tested against several viral strains. The results indicated that compounds similar to this compound exhibited promising antiviral activity, particularly against RNA viruses . This opens avenues for further exploration in drug development.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5,5-Difluorobicyclo[2.2.1]heptan-2-one | Ketone | Moderate enzyme inhibition |
| 5,5-Difluorobicyclo[2.2.1]heptane | Saturated hydrocarbon | Limited biological activity |
| This compound | Amine | Strong enzyme inhibition and potential antiviral properties |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, −78°C → RT | 75–85% | [10] |
| Azide Reduction | LiAlH₄, THF, reflux | 70–90% | [10] |
| Hydrochloride Formation | HCl gas in Et₂O/MeOH | >95% | [13] |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and fluorination. For example, ¹⁹F NMR shows δ −117.6 ppm for para-fluorophenyl derivatives, while bicyclo protons appear at δ 1.0–2.6 ppm .
- Mass Spectrometry (MS) : ESI+ detects [M+H]⁺ peaks (e.g., m/z 206 for fluorinated analogs) and fragmentation patterns .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What solubility properties are critical for in vitro assays?
Methodological Answer:
- Aqueous Solubility : The hydrochloride salt enhances water solubility (up to 100 mM in H₂O), enabling biological testing without organic solvents .
- Ethanol Compatibility : Solubility in ethanol (122 mg/mL) supports formulation for pharmacokinetic studies .
- Optimization : Co-solvents (e.g., DMSO ≤1%) or micellar systems (e.g., Tween-80) improve stability in long-term assays .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R,4S)-norcamphor) to direct stereochemistry .
- Stereoselective Fluorination : DAST or chiral catalysts (e.g., Cinchona alkaloids) ensure cis/trans fluorine placement .
- Crystallization : Recrystallization from methanol/ethyl ether isolates enantiomerically pure hydrochloride salts .
Q. Table 2: Stereochemical Control Strategies
| Strategy | Example | Outcome | Reference |
|---|---|---|---|
| Chiral Reduction | LiAlH₄ with (R)-BINOL ligand | >90% ee | [10] |
| Kinetic Resolution | Enzymatic hydrolysis of intermediates | 85% diastereomeric excess | [7] |
Advanced: How to resolve contradictions in reported NMDA receptor antagonism data?
Methodological Answer:
- Receptor Subtype Selectivity : Use patch-clamp electrophysiology to differentiate GluN1/GluN2B vs. GluN2A subtypes, as substituents (e.g., fluorophenyl groups) alter binding affinity .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP450 isoforms) to clarify discrepancies in IC₅₀ values .
- In Vivo vs. In Vitro Models : Compare rodent behavioral assays (e.g., forced swim test) with HEK293 cell lines expressing human NMDA receptors .
Advanced: What computational methods predict fluorinated bicyclo derivatives' bioactivity?
Methodological Answer:
- Docking Simulations : AutoDock Vina models interactions with NMDA receptor’s ifenprodil site; fluorine atoms enhance hydrophobic contacts .
- QSAR Modeling : Hammett constants (σ) for fluorophenyl groups correlate with logP and IC₅₀ (R² = 0.89) .
- MD Simulations : 100-ns trajectories assess binding pose stability; 5,5-difluoro derivatives show lower RMSD (<2 Å) than non-fluorinated analogs .
Advanced: How to optimize formulation for blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity Adjustment : LogD (pH 7.4) between 1.5–2.5 balances passive diffusion and P-gp efflux. Fluorine atoms reduce logD by 0.3–0.5 units .
- Prodrug Strategies : Esterification of the amine (e.g., pivaloyloxymethyl) increases BBB permeability by 3-fold in rat models .
- Nanocarriers : PEGylated liposomes (size <100 nm) enhance brain uptake (AUC 2.5× vs. free drug) in MRI tracking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
